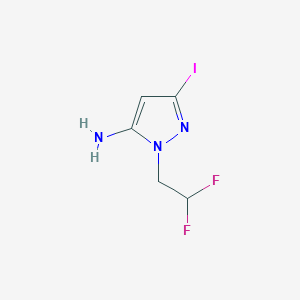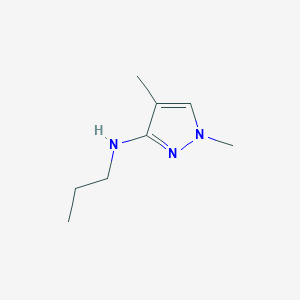
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of both difluoroethyl and iodine substituents on the pyrazole ring makes it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions, utilizing hypervalent iodine reagents to ensure high yield and purity. The process may be optimized for cost-effectiveness and scalability, ensuring that the reagents and conditions used are suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The difluoroethyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Electrophilic Reagents:
Nucleophiles: Various nucleophiles can be used for substitution reactions, including thiols, amines, and alcohols.
Oxidizing and Reducing Agents: Common oxidizing agents include peroxides and halogens, while reducing agents may include hydrides and metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield a variety of difluoroethylated pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Material Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials with specific properties.
Agrochemistry: It may be explored for its potential use in developing new agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by modulating lipophilicity and electronic properties . The iodine atom may also play a role in facilitating interactions with target molecules through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and exhibit similar reactivity and applications.
Fluorinated Pyrazoles: Other pyrazole derivatives with fluorine substituents may have comparable properties and uses.
Uniqueness
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine stands out due to the combination of the difluoroethyl and iodine substituents, which confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H6F2IN3 |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-5-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-3(7)2-11-5(9)1-4(8)10-11/h1,3H,2,9H2 |
InChI Key |
HZPRUYJXCWTPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11735717.png)
amine](/img/structure/B11735718.png)
amine](/img/structure/B11735724.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11735731.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735736.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11735749.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735756.png)
![heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735767.png)
![[(3-cyclopropyl-1-propyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11735773.png)
![(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735778.png)
![(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735781.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11735791.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11735794.png)
